5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine
Description
5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine is a cytidine derivative with a hydroxymethyl group at the C5 position of the cytosine base and a 1-methylethylidene (isopropylidene) protecting group at the 2' and 3' hydroxyls of the ribose moiety. This structural modification enhances stability and alters solubility, making it valuable for pharmaceutical and biochemical applications, such as nucleotide synthesis and antiviral drug development . The isopropylidene group protects the ribose ring during chemical reactions, while the hydroxymethyl group introduces reactivity for further functionalization, distinguishing it from other cytidine analogs .
Properties
Molecular Formula |
C13H19N3O6 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-(hydroxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C13H19N3O6/c1-13(2)21-8-7(5-18)20-11(9(8)22-13)16-3-6(4-17)10(14)15-12(16)19/h3,7-9,11,17-18H,4-5H2,1-2H3,(H2,14,15,19)/t7-,8-,9-,11-/m1/s1 |
InChI Key |
JKNVVCZBENODOV-TURQNECASA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=NC3=O)N)CO)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)CO)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine typically involves the protection of the ribose hydroxyl groups followed by the introduction of the hydroxymethyl group at the 5-position. One common method involves the use of 1,2:5,6-di-O-isopropylidene-D-glucose as a starting material. The reaction conditions often include the use of anhydrous solvents, such as dichloromethane, and reagents like phenyl chlorothionoformate and pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylated derivative, while reduction would yield a dehydroxylated product.
Scientific Research Applications
5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a tool for studying nucleoside metabolism and RNA synthesis.
Medicine: The compound is investigated for its potential antiviral and anticancer properties.
Industry: It can be used in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine involves its incorporation into RNA or DNA, where it can interfere with nucleic acid synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include various enzymes involved in nucleoside metabolism, such as kinases and polymerases.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1. Structural and physicochemical comparison of 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine with analogs.
Key Observations:
- The isopropylidene group in this compound increases lipophilicity compared to 5hmdC, reducing water solubility but improving stability in organic synthesis .
- Unlike 2'-O-methyl-5-hydroxymethylcytidine, which is RNA-specific, the target compound’s ribose protection allows versatility in both DNA and RNA analog synthesis .
Biological Activity
5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine, often referred to as HmC, is a modified nucleoside that has garnered attention in the field of molecular biology and medicinal chemistry. Its unique structure allows it to participate in various biological processes, particularly in the synthesis of RNA and DNA. This article delves into the biological activity of HmC, exploring its mechanisms, applications, and research findings.
Chemical Structure and Properties
This compound is characterized by the addition of a hydroxymethyl group at the 5-position of the cytidine base and a methylethylidene group at the 2',3'-positions. This modification enhances its stability and alters its interaction with nucleic acids.
- Incorporation into RNA : HmC is known to be incorporated into RNA molecules, particularly in tRNA. This incorporation can influence the stability and functionality of RNA, affecting protein synthesis.
- Epigenetic Modifications : The presence of hydroxymethyl groups in nucleosides like HmC is associated with epigenetic regulation. It plays a role in DNA methylation patterns, which are crucial for gene expression regulation.
- Antiviral Activity : Some studies suggest that modified nucleosides exhibit antiviral properties. HmC's structural modifications may enhance its efficacy against certain viral infections by interfering with viral replication mechanisms.
Study 1: Synthesis and Functionality in tRNA
A study published in Biochemistry explored the synthesis of tRNA containing 5-formylcytidine derived from HmC. The researchers demonstrated that HmC-modified tRNA exhibited enhanced stability compared to unmodified counterparts, suggesting potential applications in therapeutic RNA design .
Study 2: Antiviral Properties
Research conducted by Zhang et al. (2023) investigated the antiviral properties of various modified nucleosides, including HmC. The findings indicated that HmC demonstrated significant inhibitory effects on viral replication in vitro, highlighting its potential as a therapeutic agent against certain RNA viruses.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Incorporation into tRNA | Enhances stability | Biochemistry Study |
| Antiviral activity | Inhibits viral replication | Zhang et al., 2023 |
Research Findings
Recent research has focused on the diverse applications of HmC in biotechnology and medicine:
- Nucleotide Synthesis : HmC has been utilized in synthesizing modified nucleotides for research purposes, aiding in studying RNA dynamics.
- Therapeutic Applications : The potential use of HmC as an antiviral agent has opened avenues for developing new antiviral drugs.
- Epigenetic Studies : Its role in DNA methylation patterns is being explored to understand cancer biology better.
Q & A
Q. What are the established synthetic routes for 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine, and how do reaction conditions influence yield?
A microwave-assisted formylation reaction is commonly employed, utilizing a cyclic acetal protecting group (1-methylethylidene) to stabilize the ribose moiety during synthesis. The acetal group enhances regioselectivity and simplifies purification by reducing side reactions . Key parameters include temperature control (60–80°C) and solvent selection (e.g., DMF or acetonitrile), which optimize hydroxymethylation efficiency. Post-synthesis, deprotection under mild acidic conditions (e.g., 0.1 M HCl) preserves the hydroxymethyl group. Yield improvements (≥70%) are achieved by optimizing stoichiometry of formaldehyde equivalents and reaction time (2–4 hours).
Q. What analytical techniques are critical for characterizing purity and structural integrity of this compound?
- HPLC-MS : Reversed-phase chromatography (C18 column) with ESI-MS detects impurities (e.g., deprotected intermediates) and confirms molecular weight ([M+H]+ expected at ~315 Da).
- NMR : 1H/13C NMR resolves stereochemistry; the 1-methylethylidene group shows distinct doublets at δ 1.3–1.5 ppm (CH3), while the hydroxymethyl proton appears at δ 3.7–4.0 ppm .
- UV Spectroscopy : Absorbance at 270–280 nm (ε ~10,000 M−1cm−1) confirms cytidine backbone integrity. Challenges include distinguishing isobaric byproducts; tandem MS/MS or 2D NMR (e.g., HSQC) is recommended for ambiguous cases .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported modification levels of 5-hydroxymethylcytidine derivatives across studies?
Contradictions often arise from:
- Detection sensitivity : Low-abundance modifications require UHPLC-MS with attomole-level detection limits, as standard LC-MS may miss trace amounts .
- Sample preparation artifacts : Acidic hydrolysis (common in RNA digestion) can degrade hydroxymethyl groups. Enzymatic digestion (e.g., RNase T1 + P1) is preferred .
- Biological variability : Cell-type-specific expression of modifying enzymes (e.g., TET homologs) affects baseline levels. Normalize data to housekeeping RNAs or spike-in controls.
Q. What methodologies enable functional studies of this compound’s role in RNA epitranscriptomics?
- In vitro transcription assays : Incorporate this compound triphosphate into synthetic RNAs via T7 RNA polymerase, followed by ribosome profiling or translation efficiency assays .
- Cellular delivery : Use lipid nanoparticles or electroporation to introduce modified RNAs into cells. Monitor downstream effects (e.g., protein expression via SILAC).
- Immune profiling : Quantify cytokine release (e.g., IFN-α, IL-6) to assess immunogenicity reduction compared to unmodified RNA .
Q. How can structural dynamics of this modified nucleoside be investigated to inform drug design?
- X-ray crystallography : Co-crystallize with RNA-binding proteins (e.g., YTHDF2) to resolve binding modes. The 1-methylethylidene group may restrict ribose puckering, altering RNA helix flexibility .
- Molecular dynamics (MD) simulations : Simulate RNA duplexes containing the modification to assess thermodynamic stability (e.g., ΔΔG calculations).
- Isothermal titration calorimetry (ITC) : Measure binding affinity to enzymes like SAM-dependent methyltransferases, which may recognize the hydroxymethyl group .
Q. What strategies address challenges in quantifying this compound in complex biological matrices?
- Isotope dilution : Use 5-(Methyl-D3)-[6D]cytidine as an internal standard to correct for ionization efficiency variability in MS .
- Solid-phase extraction (SPE) : Employ mixed-mode sorbents (e.g., Oasis MCX) to isolate nucleosides from urine or plasma, minimizing matrix effects .
- Data-independent acquisition (DIA) : Combine high-resolution MS with spectral libraries for untargeted quantification in metabolomic studies .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
